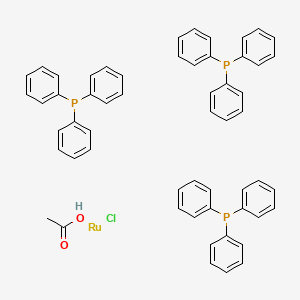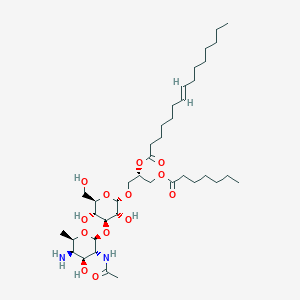
2-(Dodecylthiocarbonothioylthio)propanoic acid
説明
2-(Dodecylthiocarbonothioylthio)propanoic acid is a useful research compound. Its molecular formula is C16H30O2S3 and its molecular weight is 350.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Based on its structural similarity to other compounds, it can be hypothesized that dopat may interact with its targets through a process of binding or modulation . The exact nature of these interactions and the resulting changes in cellular processes remain to be determined.
Biochemical Pathways
The specific biochemical pathways affected by DoPAT are currently unknown. Given the compound’s structural features, it is plausible that it may influence pathways involving sulfur metabolism or lipid processing
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of DoPAT have not been extensively studied. As such, the impact of these properties on the compound’s bioavailability is unclear. It is important for future research to investigate these properties, as they can significantly influence the compound’s efficacy and safety .
Result of Action
The molecular and cellular effects of DoPAT’s action are not well-documented. Given the compound’s complex structure, it is likely that it exerts multiple effects at the molecular and cellular levels. These effects could potentially include modulation of enzyme activity, alteration of membrane properties, or disruption of cellular signaling pathways .
生化学分析
Biochemical Properties
2-(((Dodecylthio)carbonothioyl)thio)propanoic acid plays a crucial role in biochemical reactions, particularly in the polymerization of styrene, acrylate, and acrylamide monomers . It acts as a chain transfer agent (CTA), facilitating the controlled growth of polymer chains. The compound interacts with enzymes and proteins involved in these polymerization processes, such as polymerases and transferases. These interactions are primarily based on the compound’s ability to form stable intermediates with the growing polymer chains, ensuring precise control over the polymerization process.
Cellular Effects
In cellular systems, 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of key signaling molecules, such as kinases and phosphatases. These changes can alter the expression of genes involved in cell growth, differentiation, and metabolism, highlighting the compound’s potential impact on cellular function .
Molecular Mechanism
The molecular mechanism of 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid involves its ability to form covalent bonds with biomolecules, particularly through thiol groups. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the compound can inhibit the activity of certain proteases by forming stable adducts with their active sites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
2-(((Dodecylthio)carbonothioyl)thio)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, it can affect the glycolytic pathway by interacting with enzymes such as hexokinase and phosphofructokinase, leading to changes in glucose metabolism. These interactions underscore the compound’s role in regulating metabolic processes .
Transport and Distribution
The transport and distribution of 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, the compound’s interaction with membrane-bound transporters can facilitate its entry into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can interact with specific biomolecules and exert its effects. The precise localization of the compound within cells is essential for its role in regulating cellular processes .
特性
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2S3/c1-3-4-5-6-7-8-9-10-11-12-13-20-16(19)21-14(2)15(17)18/h14H,3-13H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCFZJHCTNKHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558484-21-2 | |
| Record name | 558484-21-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Dodecylthiocarbonothioylthio)propanoic acid (DoPAT) in RAFT polymerization?
A1: DoPAT acts as a chain transfer agent (CTA) in RAFT polymerization. [, , , , , ] It mediates the polymerization process by reversibly deactivating propagating polymer chains, leading to a controlled growth and well-defined polymer architectures.
Q2: How does DoPAT influence the molecular weight of polymers synthesized via RAFT?
A2: The ratio of DoPAT to initiator in the reaction mixture directly impacts the final molecular weight of the polymer. Higher DoPAT concentrations generally lead to lower molecular weight polymers. [, , , ]
Q3: Can DoPAT be used to synthesize block copolymers?
A3: Yes, DoPAT's ability to mediate controlled radical polymerization allows for the sequential addition of different monomers, leading to the formation of block copolymers with defined segments. [, ]
Q4: What are the advantages of using DoPAT over other RAFT agents?
A4: DoPAT exhibits good control over a range of monomers, including acrylonitrile and 1,3-butadiene. [] Its compatibility with emulsion polymerization makes it particularly suitable for synthesizing waterborne polymers and coatings. [, ]
Q5: What are some limitations of using DoPAT in RAFT polymerization?
A5: A potential limitation is the loss of control over the polymerization at higher monomer conversions, potentially leading to broader molecular weight distributions and branching. [] Further research is needed to fully understand and mitigate this effect.
Q6: What types of polymers have been successfully synthesized using DoPAT-mediated RAFT polymerization?
A6: DoPAT has been employed in the synthesis of various polymers, including poly(butyl acrylate), poly(N,N-dimethylacrylamide), and acrylonitrile-butadiene rubber (NBR). [, , , , ]
Q7: Can DoPAT be used to prepare self-crosslinking resin systems?
A7: Yes, researchers have successfully synthesized amphiphilic polymers using DoPAT and subsequently used them to prepare self-crosslinking resin systems. [, ]
Q8: Are there any applications of DoPAT-mediated RAFT polymerization in the development of high-temperature materials?
A8: Research has explored the incorporation of chemically modified silica nanoparticles into polybenzimidazole (PBI) membranes using DoPAT-functionalized polyethyleneimine. This approach aims to enhance the mechanical and thermal properties of PBI for potential applications in high-temperature proton exchange membrane fuel cells (HT-PEMFC). []
Q9: What is the molecular formula and weight of this compound (DoPAT)?
A9: DoPAT's molecular formula is C16H30O2S3, and its molecular weight is 350.6 g/mol.
Q10: Are there computational chemistry studies investigating the mechanism of DoPAT in RAFT polymerization?
A10: Yes, kinetic models, often implemented using software like PREDICI, have been developed to simulate and understand the mechanisms of DoPAT-mediated RAFT polymerization. These models help to predict and optimize reaction parameters for desired polymer characteristics. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)

![4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde](/img/structure/B3068418.png)
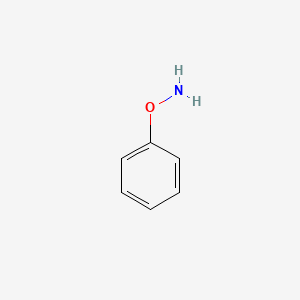

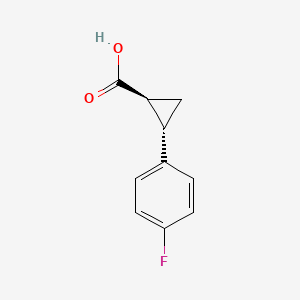
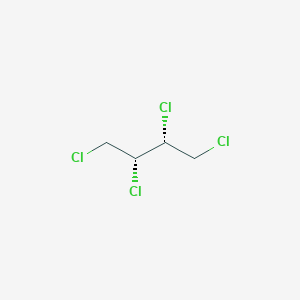
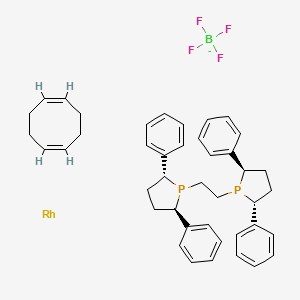
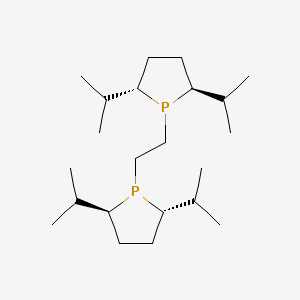
![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine](/img/structure/B3068470.png)

